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molecular formula C11H12N2O2 B8665364 4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde

4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B8665364
M. Wt: 204.22 g/mol
InChI Key: JZDYGPWNZMQBIX-UHFFFAOYSA-N
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Patent
US06656926B2

Procedure details

Tin powder (2.65 g, 22.3 mmol) was added to a suspension of nitroindole 44 (600 mg, 2.56 mmol) in EtOH (90 mL). Hydrochloric acid (3 M, 36 mL) was added and the mixture was stirred at room temperature for 2 h. The reaction mixture was decanted from the excess tin and added in portions to saturated sodium bicarbonate (200 mL). The mixture was extracted with EtOAc (4×) and the combined extracts were washed with sodium bicarbonate (1 M, 3×) and saturated NaCl (2×), dried (MgSO4), filtered and evaporated. Compound 45 was isolated as a dark yellow oil (513 mg, 98%) and used in the following reaction without further purification; Rf=0.67 (EtOAc); 1H NMR (CDCl3): δ 9.61 (s, 1H), 7.55 (s, 1H), 6.94 (d, 1H, J=8.6 Hz), 6.53 (d, 1H, J=8.6 Hz), 5.79 (bs, 2H), 3.88 (s, 3H), 3.76 (s, 3H).
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[Sn].[CH3:2][O:3][C:4]1[C:5]([N+:16]([O-])=O)=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH3:13])[CH:8]=[C:7]2[CH:14]=[O:15].Cl>CCO>[NH2:16][C:5]1[C:4]([O:3][CH3:2])=[CH:12][CH:11]=[C:10]2[C:6]=1[C:7]([CH:14]=[O:15])=[CH:8][N:9]2[CH3:13] |^3:0|

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
[Sn]
Name
Quantity
600 mg
Type
reactant
Smiles
COC=1C(=C2C(=CN(C2=CC1)C)C=O)[N+](=O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was decanted from the excess tin
ADDITION
Type
ADDITION
Details
added in portions to saturated sodium bicarbonate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (4×)
WASH
Type
WASH
Details
the combined extracts were washed with sodium bicarbonate (1 M, 3×) and saturated NaCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C(=CN(C2=CC=C1OC)C)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 513 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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